6beta-Hydroxy-17beta-estradiol 17-Valerate
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Overview
Description
6beta-Hydroxy-17beta-estradiol 17-Valerate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxy-17beta-estradiol 17-Valerate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6beta-Hydroxy-17beta-estradiol 17-Valerate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, 6beta-Hydroxy-17beta-estradiol 17-Valerate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biology, this compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and technologies .
Mechanism of Action
The mechanism of action of 6beta-Hydroxy-17beta-estradiol 17-Valerate involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(8R,9S,13S,14S,17S)-13-Methyl-17-octyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol]
- [(S)-2-((8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)propanal]
Uniqueness
6beta-Hydroxy-17beta-estradiol 17-Valerate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(6R,8R,9S,13S,14S,17S)-3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,20-,21+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZIFAMBDFWLSI-XOJSAPGMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3C=CC(=C4)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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